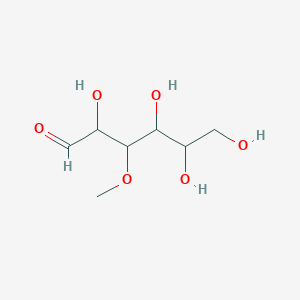
3-O-Methyl-d-glucose
Vue d'ensemble
Description
3-O-Methyl-D-glucose (3OMG) is a D-aldohexose derivative of D-glucose in which the hydrogen of the hydroxy group at position 3 has been substituted by a methyl group . It is a non-metabolizable glucose analogue that is not phosphorylated by hexokinase and is used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .
Synthesis Analysis
3-O-Methyl-D-glucose can be synthesized through chemical or enzymatic methods. The chemical synthesis method involves methylation of glucose, typically using sodium iodide or copper iodide as methylation reagents .
Molecular Structure Analysis
The molecular formula of 3-O-Methyl-D-glucose is C7H14O6 . It is a D-aldohexose derivative, and its structure includes a methyl group substituted at the 3rd position of the glucose molecule .
Chemical Reactions Analysis
Like other cyclic forms of glucose, 3-O-Methyl-D-glucose undergoes a mutarotation reaction in water until equilibrium between its α and β anomeric forms is reached . The rate of mutarotation and the value of the anomeric ratio at different temperatures and pH values are essential for the design of the MRI experiments .
Physical And Chemical Properties Analysis
3-O-Methyl-D-glucose is a white crystalline powder that is soluble in water and some organic solvents . It has a sweetness similar to glucose, but relatively weaker .
Applications De Recherche Scientifique
Tumor Detection in Brain : 3-OMG serves as a CEST-contrast agent for the detection of malignant brain tumors. It's compared to D-glucose for its efficiency in tumor detection via CEST MRI techniques (Sehgal et al., 2018).
Metabolic Stability in Brain and Other Tissues : It's used to study blood-brain barrier transport and the distribution spaces of hexoses in the brain, with studies confirming its metabolic stability in brain tissues (Jay et al., 1990).
Sugar Transport in Fungi : In Neurospora crassa, 3-OMG is a substrate for the glucose transport system, offering insights into the facilitated diffusion transport of glucose in fungi (Scarborough, 1970).
Chemical Properties for Imaging Applications : Studies on mutarotation and proton exchange rates of 3OMG are crucial for designing in vivo CEST experiments, especially in imaging applications (Rivlin & Navon, 2018).
Insulin Action on Sugar Transport in Fat Cells : 3-OMG is used to study the insulin action on sugar transport in white fat cells, providing insights into insulin's role in cellular sugar transport mechanisms (Vinten et al., 1976).
Glucose Transport in Normal and Ischemic Brain : Using 3-OMG in chemical exchange-sensitive spin-lock MRI techniques, researchers study glucose transport in normal and ischemic brains (Jin et al., 2017).
Catabolite Repression in Yeast : It is phosphorylated by yeast, impacting the derepression of enzymes necessary for growth on non-fermentable carbon sources (Gancedo & Gancedo, 1985).
Comparative Absorption Studies in Birds : 3-OMG is used to compare relative absorption rates with D-glucose in vivo in American robins, offering insights into glucose absorption mechanisms in avian species (McWhorter et al., 2009).
Active Transport in Intestines : Its use in determining the fraction of intestinal absorption by active transport in rats provides insights into nutrient absorption mechanisms in mammalian intestines (Uhing & Kimura, 1995).
Inhibition of Insulin Release : It is found to inhibit glucose-induced insulin release in pancreatic islet B-cells, providing insights into the metabolic and secretory response to D-glucose (Sener et al., 1999).
Mécanisme D'action
Safety and Hazards
3-O-Methyl-D-glucose is a laboratory reagent and should be handled with appropriate safety measures. It is not currently classified as a hazardous substance, but care should be taken to avoid inhalation and skin contact. When using or handling it, appropriate personal protective equipment such as laboratory gloves, safety glasses, and lab coats should be worn .
Orientations Futures
3-O-Methyl-D-glucose has been suggested as an agent to image tumors using chemical exchange saturation transfer (CEST) MRI . The feasibility of deuterium magnetic resonance spectroscopy with deuterated 3-O-Methyl-D-glucose could be demonstrated, and these data might serve as a basis for future studies that aim to characterize glucose transport using this technique .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-XZBKPIIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyl-d-glucose | |
CAS RN |
146-72-5 | |
| Record name | 3-O-Methylglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methyl-d-glucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-O-methyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYL-D-GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48DU64I6O5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




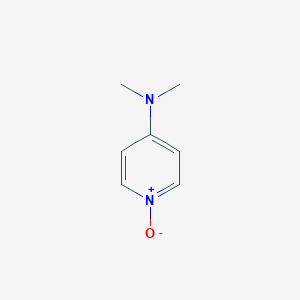
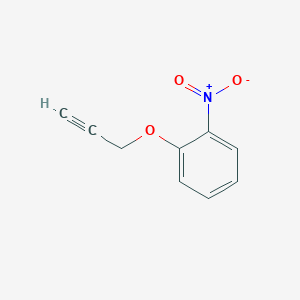



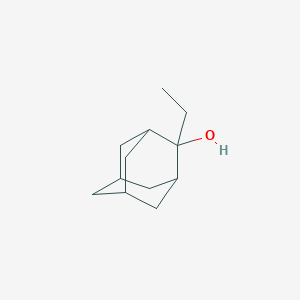

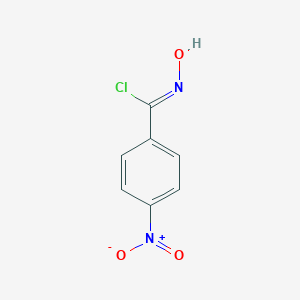

![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)


